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Compound of Interest

Compound Name: (R)-Dtbm-segphos

Cat. No.: B3004171 Get Quote

CAS Number: 566940-03-2

(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole,

commonly known as (R)-Dtbm-segphos, is a chiral phosphine ligand renowned for its efficacy

in a wide range of asymmetric catalytic reactions. Its unique structural features, characterized

by bulky di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups and a rigid biphenyl backbone,

impart exceptional stereocontrol in metal-catalyzed transformations. This guide provides an in-

depth overview of the properties, applications, and experimental protocols associated with (R)-
Dtbm-segphos, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Properties
(R)-Dtbm-segphos is an off-white powder with the empirical formula C₇₄H₁₀₀O₈P₂ and a

molecular weight of 1179.53 g/mol .[1] A summary of its key physical and safety data is

presented below.
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Property Value Reference

CAS Number 566940-03-2 [1][2]

Molecular Formula C₇₄H₁₀₀O₈P₂ [1]

Molecular Weight 1179.53 g/mol [1]

Appearance Off-white powder [2]

Melting Point 126-128 °C [2]

Boiling Point (Predicted) 987.3 ± 65.0 °C [2]

Storage Conditions
2-8°C, protect from light,

stored under nitrogen
[2]

Hazard Statements

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation)

Precautionary Statements

P261 (Avoid breathing

dust/fume/gas/mist/vapors/spr

ay), P264 (Wash skin

thoroughly after handling),

P280 (Wear protective

gloves/protective clothing/eye

protection/face protection),

P302+P352 (IF ON SKIN:

Wash with plenty of soap and

water), P305+P351+P338 (IF

IN EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.)

Applications in Asymmetric Catalysis
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(R)-Dtbm-segphos has proven to be a highly effective ligand in a multitude of metal-catalyzed

asymmetric reactions, consistently delivering high yields and excellent enantioselectivities. Its

performance in several key transformations is summarized in the table below.
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Reaction
Type

Metal
Catalyst

Substrate Product Yield (%)

Enantiom
eric
Excess
(ee, %)

Referenc
e

Iridium-

Catalyzed

Asymmetri

c

Cyclization

[IrCl(coe)₂]

₂

2,2-

diphenyl-4-

pentenoic

acid

(R)-4,4-

diphenyl-

dihydro-

furan-2-

one

95 81

Palladium-

Catalyzed

Domino

Carbopalla

dation/C(sp

³)–Pd

Capture

Pd₂(dba)₃

N-methyl-

N-(2-

(tosylhydra

zono)ethyl)

acrylamide

Chiral

oxindole

derivative

65 95

Copper-

Catalyzed

Asymmetri

c

Hydrosilyla

tion

CuH
2-

Acetylfuran

(R)-1-

(Furan-2-

yl)ethanol

>99 94

Copper-

Catalyzed

Asymmetri

c

Hydrosilyla

tion

CuH

2-

Acetylthiop

hene

(R)-1-

(Thiophen-

2-

yl)ethanol

>99 96

Copper-

Catalyzed

Asymmetri

c

Hydrosilyla

tion

CuH

2-

Acetylpyridi

ne

(R)-1-

(Pyridin-2-

yl)ethanol

>99 95
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Experimental Protocols
Palladium-Catalyzed Enantioselective Domino
Carbopalladation/C(sp³)–Pd Capture
This protocol details the synthesis of a chiral oxindole derivative using a palladium catalyst

featuring (R)-Dtbm-segphos.

Materials:

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

(R)-Dtbm-segphos

N-methyl-N-(2-(tosylhydrazono)ethyl)acrylamide (Substrate)

AgBr (Silver Bromide)

Et₃N (Triethylamine)

1,2-DCE (1,2-Dichloroethane), anhydrous

DMF (N,N-Dimethylformamide), anhydrous

Procedure:

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine

Pd₂(dba)₃ (15 mol %) and (R)-Dtbm-segphos (30 mol %).

Add 1 mL of anhydrous 1,2-DCE to the vessel and allow the catalyst and ligand to pretreat.

In a separate vessel, dissolve the N-methyl-N-(2-(tosylhydrazono)ethyl)acrylamide substrate

(0.1 mmol) in 1 mL of anhydrous DMF.

To the reaction vessel containing the catalyst and ligand, add AgBr (1 equiv) and Et₃N (2.8

equiv).

Heat the reaction mixture to 80 °C.
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Add the substrate solution dropwise to the reaction mixture over a period of 4 hours.

Maintain the reaction at 80 °C for 24 hours.

Upon completion, cool the reaction to room temperature.

Purify the product using standard chromatographic techniques.

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Copper-Catalyzed Asymmetric Hydrosilylation of
Heteroaromatic Ketones
This protocol describes the reduction of a heteroaromatic ketone to a chiral alcohol using a

copper-hydride catalyst with (R)-Dtbm-segphos.

Materials:

CuH (Copper(I) Hydride) - can be generated in situ

(R)-Dtbm-segphos

Heteroaromatic ketone (e.g., 2-Acetylfuran)

PMHS (Polymethylhydrosiloxane)

Anhydrous toluene

Procedure:

In a flame-dried flask under an inert atmosphere, dissolve (R)-Dtbm-segphos in anhydrous

toluene.

Add CuH to the solution. If generating in situ, follow appropriate literature procedures.

Add the heteroaromatic ketone substrate to the catalyst mixture.
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Cool the reaction mixture to the desired temperature (e.g., -50 °C to room temperature,

depending on the substrate).

Slowly add PMHS as the hydride source.

Stir the reaction mixture until completion, monitoring by TLC or GC.

Upon completion, quench the reaction carefully (e.g., with aqueous NH₄Cl).

Extract the product with an organic solvent (e.g., ethyl acetate).

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the resulting chiral alcohol by column chromatography.

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Signaling Pathways and Experimental Workflows
Plausible Catalytic Cycle for Iridium-Catalyzed
Asymmetric Cyclization
The following diagram illustrates a plausible catalytic cycle for the asymmetric cyclization of

alkenoic acids catalyzed by an Iridium-(R)-Dtbm-segphos complex.
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Caption: Plausible catalytic cycle for Ir-catalyzed asymmetric cyclization.

General Workflow for Chiral Ligand Screening in
Asymmetric Catalysis
This diagram outlines a typical experimental workflow for screening chiral ligands like (R)-
Dtbm-segphos to optimize an asymmetric catalytic reaction.
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Caption: Workflow for chiral ligand screening and reaction optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3004171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

